N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide
Description
N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzoyl group, a piperidine ring, and an oxane carboxamide moiety
Properties
IUPAC Name |
N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O3/c20-19(21,22)16-4-2-1-3-15(16)18(26)24-9-5-14(6-10-24)23-17(25)13-7-11-27-12-8-13/h1-4,13-14H,5-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFENMEPYSDOUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CCOCC2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the acylation of piperidine with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the intermediate N-[2-(trifluoromethyl)benzoyl]piperidine. This intermediate is then reacted with oxane-4-carboxylic acid chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis. Scale-up processes may also involve continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced amine or alcohol derivatives.
Scientific Research Applications
N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoyl and piperidine moieties contribute to the compound’s binding affinity and specificity for its targets, leading to the modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(trifluoromethyl)benzoyl]piperidine
- N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides
Uniqueness
N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxane-4-carboxamide is unique due to the presence of the oxane carboxamide moiety, which distinguishes it from other similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
